N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a spirocyclic triazaspiro[4.5]decane core via an acetamide bridge. The benzodioxin subunit is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and bioavailability due to its fused oxygenated aromatic system . The spirocyclic triazaspiro[4.5]decane group introduces conformational rigidity, which may optimize receptor binding and selectivity, particularly in central nervous system (CNS) or antimicrobial targets . The propyl substituent at position 8 of the triazaspiro ring likely modulates lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-2-7-23-8-5-20(6-9-23)18(26)24(19(27)22-20)13-17(25)21-14-3-4-15-16(12-14)29-11-10-28-15/h3-4,12H,2,5-11,13H2,1H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNBRBDKMKEURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and triazaspirodecane intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the benzodioxin ring . This intermediate is then coupled with a triazaspirodecane derivative under specific conditions, such as using N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of expensive reagents, and employing efficient purification techniques. The reaction conditions are carefully controlled to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activity, including potential therapeutic effects and interactions with biological targets.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
- Structural Differences : Replaces the spirocyclic triazaspiro core with a 1,2,4-triazole ring bearing a pyridinyl group. The sulfanyl linker replaces the carbonyl group in the target compound.
- Activity : While explicit data are unavailable, 1,2,4-triazole derivatives are widely associated with antimicrobial and anti-inflammatory activities . The pyridinyl group may enhance metal-binding capacity, influencing enzyme inhibition.
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide ()
- Structural Differences : Incorporates a sulfonamide group instead of the spirocyclic triazaspiro system. The 3,5-dimethylphenyl acetamide terminus increases steric bulk.
- Activity : Demonstrated potent antibacterial and antifungal activity (MIC: 4–8 µg/mL against S. aureus and C. albicans) with low hemolytic activity (<10%) .
- Physicochemical Properties : The sulfonamide group enhances solubility but may reduce membrane permeability compared to the target compound’s spirocyclic core.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
- Structural Differences : Features a pyrazolo[1,5-a]pyrazin-4-one moiety substituted with a 3,4-dimethoxyphenyl group.
- Activity : Likely targets kinases or GPCRs due to the pyrazolo-pyrazine scaffold, which is prevalent in anticancer agents.
Pharmacological and Physicochemical Comparison
*Estimated using ChemDraw (benzodioxin clogP ~1.5; spiro triazaspiro ~1.3).
Key Research Findings
Benzodioxin Role : The 2,3-dihydro-1,4-benzodioxin moiety consistently improves metabolic stability across analogues. For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited anti-inflammatory activity comparable to Ibuprofen (ED₅₀: 25 mg/kg vs. 20 mg/kg in carrageenan-induced edema) .
Spirocyclic vs.
Propyl Substituent Impact : The 8-propyl group in the target compound likely optimizes logD values for CNS penetration (ideal range: 2–3) compared to bulkier substituents (e.g., 3,5-dimethylphenyl in ), which may limit BBB traversal.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a triazaspirodecane structure through an acetamide group. Its molecular formula is , and it has a molecular weight of approximately 396.42 g/mol. The structural complexity suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the benzodioxin moiety : This is achieved through cyclization reactions involving appropriate precursors.
- Construction of the triazaspirodecane framework : This step often employs cyclization methods that introduce nitrogen atoms into the ring structure.
- Acetamide linkage : The final step involves coupling the benzodioxin derivative with the triazaspiro compound via an acetamide bond.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies have indicated that compounds with similar structures exhibit inhibitory effects on key enzymes such as acetylcholinesterase and alpha-glucosidase. This suggests potential applications in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .
- Receptor Modulation : The compound may interact with various receptors in the central nervous system or peripheral tissues, modulating their activity and influencing physiological responses.
- Antioxidant Activity : Compounds containing benzodioxin structures are often associated with antioxidant properties, which could provide protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
A selection of studies highlights the biological potential of related compounds:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of benzodioxin and triazaspiro derivatives typically involves dynamic pH control (e.g., aqueous Na₂CO₃ at pH 9–10) and coupling reactions using polar aprotic solvents like DMF. For example, sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine are synthesized via nucleophilic substitution with sulfonyl chlorides, followed by N-alkylation using lithium hydride as a base . Optimization focuses on solvent choice (DMF enhances solubility) and stoichiometric ratios to minimize side reactions.
- Key Data : IR and ¹H-NMR are critical for tracking reaction progress and intermediate purification .
Q. How can researchers confirm the molecular structure of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹).
- ¹H-NMR : Resolve aromatic protons (benzodioxin) and spirocyclic methyl/methylene groups.
- X-ray Crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for spirocyclic systems .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodology : Screen for enzyme inhibition (e.g., lipoxygenase, acetylcholinesterase) using spectrophotometric assays. For example:
- Lipoxygenase Inhibition : Monitor hydroperoxide formation at 234 nm .
- Antibacterial Activity : Use agar dilution methods against Gram-positive/negative strains .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., alkyl chain length at the 8-propyl group) and assess changes in bioactivity .
- Molecular Docking : Use programs like AutoDock Vina to model interactions with target enzymes (e.g., mycobacterial lipoamide dehydrogenase) based on co-crystal structures .
Q. What experimental designs address low yield in spirocyclic ring formation?
- Methodology :
- Temperature Control : Higher temperatures (80–100°C) may favor ring closure but risk decomposition; monitor via TLC.
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to stabilize transition states during spirocyclization .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodology :
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility in solution.
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 09) to identify dominant conformers .
Q. What strategies improve selectivity in enzyme inhibition assays?
- Methodology :
- Kinetic Studies : Determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) using Lineweaver-Burk plots.
- Off-Target Screening : Test against homologous enzymes (e.g., human vs. bacterial lipoamide dehydrogenase) to identify selective substituents .
Q. How can in silico methods validate hypothesized mechanisms of action?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
